5-Chloro-6-ethylpyrimidin-4-OL

Vue d'ensemble

Description

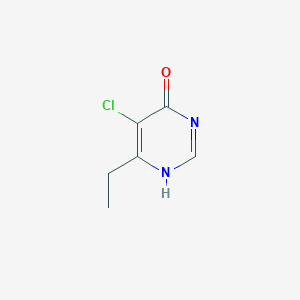

5-Chloro-6-ethylpyrimidin-4-OL is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is widely used in the pharmaceutical, agrochemical, and chemical industries due to its unique chemical properties and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Several synthetic routes are available for the preparation of 5-Chloro-6-ethylpyrimidin-4-OL. Some of the notable methods include:

Bialkowski Pathway: This method involves the reaction of ethyl acetate with hydrochloric acid, followed by cyclization to form the pyrimidine ring.

Stille Cross-Coupling: This method involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.

Mitsunobu Reaction: This method involves the reaction of an alcohol with a phosphine and an azodicarboxylate to form the desired product.

Birch Reduction: This method involves the reduction of an aromatic ring using lithium or sodium in liquid ammonia.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-6-ethylpyrimidin-4-OL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or hydrogenated products. Substitution reactions may yield a variety of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

5-Chloro-6-ethylpyrimidin-4-OL is primarily utilized as a building block in organic synthesis. It plays a crucial role in:

- Pharmaceutical Synthesis : The compound is integrated into drug formulations to modulate properties such as solubility and metabolic stability, enhancing the efficacy of pharmaceutical agents .

- Agrochemical Development : It serves as an intermediate in the production of herbicides, insecticides, and fungicides, allowing for tailored biological activity and environmental profiles .

Biological Applications

Research has focused on the biological activities of this compound, exploring its potential in:

- Antimicrobial Properties : Studies indicate that this compound may possess antibacterial, antiviral, and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory and Anticancer Activities : Investigations have shown that it can inhibit specific enzymes or receptors involved in inflammation and cancer progression. For instance, it has been evaluated for its ability to reduce cytokine levels associated with inflammatory diseases .

Material Science

In material science, this compound is employed in:

- Polymer and Resin Production : Its chemical properties allow it to enhance the performance of materials used in adhesives and coatings .

- Catalysts and Reagents : The compound can act as a catalyst or reagent in various chemical transformations, facilitating the synthesis of complex molecules efficiently .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound. The derivatives showed significant inhibition of cancer cell lines in vitro, suggesting that modifications to the pyrimidine structure could enhance potency against specific cancer types .

Case Study 2: Antimicrobial Screening

In another research effort, various derivatives were screened for antimicrobial activity against common pathogens. The results indicated that certain modifications to the this compound structure resulted in compounds with improved efficacy against bacterial strains resistant to conventional antibiotics .

Mécanisme D'action

The mechanism of action of 5-Chloro-6-ethylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of cancer cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 5-Chloro-6-ethylpyrimidin-4-OL include:

- 5-Chloro-6-methylpyrimidin-4-OL

- 5-Chloro-6-ethylpyrimidin-2-OL

- 5-Bromo-6-ethylpyrimidin-4-OL

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and other industries .

Activité Biologique

5-Chloro-6-ethylpyrimidin-4-OL is a pyrimidine derivative with significant potential in various biological applications, particularly in agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇ClN₂O and a molecular weight of approximately 160.58 g/mol. Its structure features a chlorine atom at the 5-position and an ethyl group at the 6-position of the pyrimidine ring, along with a hydroxyl group at the 4-position, which enhances its reactivity and potential biological activity.

Fungicidal and Insecticidal Properties

Research indicates that this compound exhibits notable fungicidal and insecticidal activities. These effects are attributed to its ability to interact with various biological targets, disrupting essential processes in fungi and insects. The compound's structural similarity to other known pyrimidinones suggests that it may inhibit key enzymes or pathways critical for the survival of these organisms.

Antibacterial and Antiviral Activity

In addition to its agricultural applications, this compound has been investigated for its potential antibacterial and antiviral properties. Preliminary studies suggest that it may inhibit bacterial growth by interfering with cell wall synthesis or protein production, although detailed mechanisms remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced or diminished by modifying its chemical structure. Table 1 summarizes several compounds related to this pyrimidine derivative, highlighting their structural features and biological activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-6-ethylpyrimidin-4-OL | Fluorine substitution instead of chlorine | Enhanced fungicidal activity |

| 4-Chloro-6-methylpyrimidin-2(1H)-one | Methyl group instead of ethyl | Antimicrobial properties |

| 2-Amino-5-chloro-pyrimidin-4(3H)-one | Amino group addition | Potential antitumor activity |

These comparisons indicate that specific substitutions on the pyrimidine ring can significantly influence the compound's efficacy against various biological targets .

Agricultural Applications

A study highlighted the efficacy of this compound as a fungicide against several plant pathogens. The compound demonstrated significant antifungal activity in vitro, with effective concentrations leading to substantial reductions in fungal growth rates. Field trials further confirmed its potential as an environmentally friendly alternative to traditional fungicides.

Pharmaceutical Research

In pharmaceutical contexts, researchers have explored the compound's potential as an anticancer agent. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression. Further studies are necessary to determine its effectiveness in vivo and its safety profile for therapeutic use .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Optimization of Structure : Investigating modifications to enhance selectivity and potency against specific targets.

- Clinical Trials : Conducting comprehensive studies to evaluate safety and efficacy in clinical settings.

Propriétés

IUPAC Name |

5-chloro-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXWRFSKLBACLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452475 | |

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130129-58-7 | |

| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.